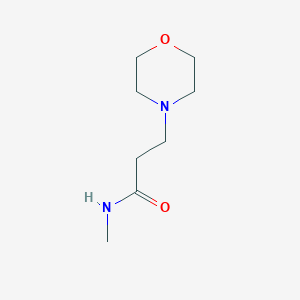

N-methyl-3-morpholin-4-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-3-morpholin-4-ylpropanamide is a chemical compound with the molecular formula C8H16N2O2. It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-morpholin-4-ylpropanamide typically involves the reaction of morpholine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-3-morpholin-4-ylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Aplicaciones Científicas De Investigación

N-methyl-3-morpholin-4-ylpropanamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and documented case studies.

Cancer Treatment

This compound has been investigated for its potential in cancer therapy. Research indicates that compounds with similar structures can modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and survival in cancer cells. For instance, the compound's ability to inhibit specific kinases has been linked to reduced tumor growth in various cancer models .

Table 1: Summary of Cancer Studies Involving Morpholine Derivatives

Neuropathic Pain Management

Recent studies have highlighted the analgesic properties of morpholine derivatives, including this compound. The compound acts as a potent cannabinoid receptor agonist, which has shown efficacy in reducing neuropathic pain in animal models .

Table 2: Analgesic Effects of Morpholine Compounds

| Study Reference | Compound Tested | Model Used | Pain Type | Efficacy |

|---|---|---|---|---|

| This compound | Rat Model | Neuropathic Pain | Significant pain reduction |

Targeted Drug Delivery Systems

The unique properties of this compound make it suitable for incorporation into advanced drug delivery systems, such as hydrogels. These systems can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes in various conditions .

Table 3: Applications in Drug Delivery

| Application Area | Description |

|---|---|

| Hydrogels | Used for sustained release of drugs |

| Targeted Therapy | Enhances delivery to specific tissues or cells |

Case Study 1: Inhibition of Tumor Growth

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant decrease in cell viability and induced apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Pain Relief in Neuropathic Models

Another study focused on the analgesic effects of this compound in a rat model of neuropathic pain. The results indicated that administration of the compound resulted in a marked reduction in pain behaviors, suggesting its potential as an effective analgesic agent .

Mecanismo De Acción

The mechanism of action of N-methyl-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-2-morpholin-4-ylpropanamide

- N-ethyl-3-morpholin-4-ylpropanamide

- N-methyl-3-piperidin-4-ylpropanamide

Uniqueness

N-methyl-3-morpholin-4-ylpropanamide is unique due to its specific structural features, such as the presence of a morpholine ring and a methyl group. These features confer distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Actividad Biológica

N-Methyl-3-morpholin-4-ylpropanamide is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that allows it to interact with various biological targets. Its IUPAC name is this compound, and its molecular formula is C9H17N2O2. The presence of the morpholine ring contributes to its ability to penetrate biological membranes and interact with cellular receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : This compound has been shown to interact with various receptors, including opioid receptors. It may act as an agonist or antagonist depending on the receptor subtype and the physiological context.

- Ion Channel Modulation : Preliminary studies suggest that this compound can modulate ion channels, particularly potassium channels, which play a critical role in neuronal excitability and neurotransmitter release.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.

Pharmacological Effects

The pharmacological effects of this compound include:

- Analgesic Properties : Research indicates that this compound exhibits analgesic effects in animal models, potentially making it useful for pain management.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Efficacy

In a controlled study involving rats with induced neuropathic pain, this compound was administered at varying doses. The results demonstrated a dose-dependent reduction in pain behaviors, indicating its potential as an analgesic agent. This study highlighted the compound's ability to activate specific pain pathways while minimizing side effects typically associated with traditional analgesics.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in a model of acute inflammation. The compound was found to significantly reduce edema and levels of pro-inflammatory cytokines compared to control groups. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:

- Bioavailability : Studies indicate that the compound has favorable bioavailability when administered orally, making it suitable for clinical applications.

- Metabolism : Initial findings suggest that it undergoes hepatic metabolism, which may affect its efficacy and safety profile.

- Toxicity Assessment : Toxicological evaluations have shown low toxicity levels at therapeutic doses, supporting its potential use in humans.

Propiedades

IUPAC Name |

N-methyl-3-morpholin-4-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-8(11)2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDBBEIMLYUYOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.